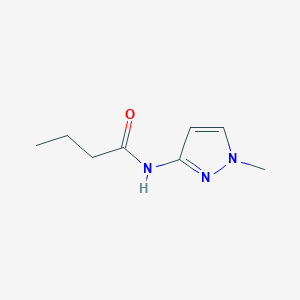![molecular formula C14H16FN3O B7459084 N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)
N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies related to cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes and signaling pathways involved in cancer and inflammation. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of AKT, a signaling pathway that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, this compound has been found to have antioxidant properties and can reduce oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It has also been found to have low toxicity and can be safely used in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for the study of N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide. One of the future directions is the study of this compound in combination with other drugs for the treatment of cancer and inflammation. Another future direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. Furthermore, the study of the mechanism of action of this compound can provide insights into the development of new drugs for the treatment of cancer and inflammation.
Méthodes De Synthèse
The synthesis of N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide involves the reaction of 4-fluorobenzyl bromide with 1,3,5-trimethylpyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using chromatographic techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer and inflammation. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in various animal models.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9-13(10(2)18(3)17-9)14(19)16-8-11-4-6-12(15)7-5-11/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSPQMWVOBYFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)



![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)


